molecular formula C12H14N4S B5022126 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile

2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile

Cat. No. B5022126
M. Wt: 246.33 g/mol
InChI Key: STUCXNKVKNOPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as A-438079, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. A-438079 is a selective antagonist of the P2X7 receptor, which is a membrane-bound ion channel that plays a critical role in various physiological and pathological processes.

Mechanism of Action

2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile acts as a selective antagonist of the P2X7 receptor, which is a membrane-bound ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is activated by extracellular ATP, which leads to the opening of the channel and the influx of calcium ions into the cell. This calcium influx can lead to the activation of various intracellular signaling pathways, which can have both beneficial and detrimental effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the suppression of inflammatory cytokine production, and the reduction of neuronal damage in animal models of neurodegenerative diseases. These effects are thought to be mediated by the selective inhibition of the P2X7 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile in laboratory experiments is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several potential future directions for research on 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile and its applications in medicine. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which could lead to the development of more effective treatments for neurodegenerative diseases and other conditions. Another potential direction is the investigation of the role of the P2X7 receptor in other physiological and pathological processes, such as cancer, immune function, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular function.

Synthesis Methods

The synthesis of 2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile involves a multi-step process that begins with the reaction of 2-amino-4-isobutyl-3,5-dicyano-6-methylthiopyridine with sodium hydride in the presence of dimethylformamide. This is followed by the reaction of the resulting intermediate with 2-chloroethylamine hydrochloride and sodium carbonate in the presence of ethanol. The final product is obtained by purification using column chromatography.

Scientific Research Applications

2-amino-4-isobutyl-6-(methylthio)-3,5-pyridinedicarbonitrile has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. One of the main areas of research has been in the field of neurology, where this compound has been shown to have potential therapeutic effects in the treatment of neuropathic pain, neuroinflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-amino-4-(2-methylpropyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-7(2)4-8-9(5-13)11(15)16-12(17-3)10(8)6-14/h7H,4H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCXNKVKNOPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NC(=C1C#N)SC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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